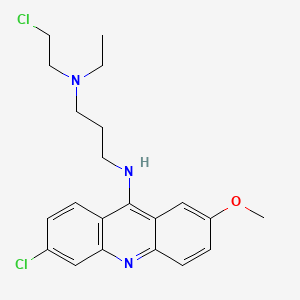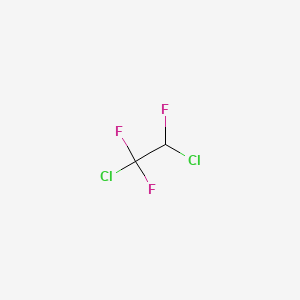![molecular formula C31H34O10 B1204284 (3R)-3,8-dihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1204284.png)
(3R)-3,8-dihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
100-1 is an angucycline.
Aplicaciones Científicas De Investigación
Structural Analysis and Dimer Formation
- Lasalocid Sodium Salts : Studies on lasalocid sodium salts, which are structurally related to the compound , provide insights into their crystal structures. These compounds form dimers with different configurations and involve coordination with sodium ions, demonstrating complex molecular interactions and dimer formations in similar compounds (Shui & Eggleston, 1995).
Reaction Pathways and Compound Synthesis
Reaction of Dihydroxy-Oxoalka-Dienoic Acid Esters : Research into the reaction pathways of related dihydroxy-oxoalka-dienoates with anthranilic acid hydrazide reveals the formation of complex organic compounds. This demonstrates the potential for synthesizing diverse molecular structures starting from similar compounds (Mukovoz et al., 2016).
Synthesis of Stereodivergent Disaccharide Mimetics : Using dipyranones, related to the compound , researchers developed efficient methods for synthesizing stereoisomeric disaccharide analogues. This highlights the compound's potential as a template for synthesizing complex carbohydrates (Harding et al., 2003).
Potential Biological Activity
Cytotoxicity of Polyketide Spiroketals : A study on polyketide spiroketals, structurally related to the compound, shows their potential in inhibiting cancer cell growth. This suggests the compound could have similar biological activities or could be a precursor in synthesizing biologically active molecules (Meilert et al., 2004).
Synthesis of Tetrangulol and Its Derivatives : Research into the synthesis of hydroxybenz[a]anthracene-quinones, closely related to the compound, provides insights into its potential synthesis and derivatives. These compounds are of interest due to their structural complexity and potential biological activities (Brown & Thomson, 1976).
Synthesis of C-alpha-Galactosides of Carbapentopyranoses : The study on the synthesis of carbapentopyranoses shows the potential application of similar compounds in synthesizing complex carbohydrates, relevant in medicinal chemistry and drug discovery (Cossy et al., 1995).
Chemical Synthesis Techniques
- Asymmetric Synthesis of Long-Chain Polyols : The synthesis of long-chain polyols using methods related to the compound's structure illustrates the potential for creating complex molecules, which could be applicable in various fields of organic and medicinal chemistry (Schwenter & Vogel, 2000).
Metabolic Activation and Transformation
- Malignant Transformation of Mouse Fibroblasts : A study investigating the metabolic activation of polycyclic hydrocarbons, closely related to the compound, highlights its potential role in biological systems, such as inducing cellular changes (Marquardt et al., 1976).
Propiedades
Fórmula molecular |
C31H34O10 |
|---|---|
Peso molecular |
566.6 g/mol |
Nombre IUPAC |
(3R)-3,8-dihydroxy-9-[(2R,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C31H34O10/c1-13-19(32)8-9-23(40-13)41-22-10-21(39-14(2)27(22)34)16-6-7-18-26(28(16)35)30(37)17-5-4-15-11-31(3,38)12-20(33)24(15)25(17)29(18)36/h4-7,13-14,19,21-23,27,32,34-35,38H,8-12H2,1-3H3/t13-,14+,19-,21+,22+,23-,27+,31+/m0/s1 |
Clave InChI |
UHODELBZXFLXFX-UXUTXJLASA-N |
SMILES isomérico |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)C[C@](C6)(C)O)O)O |
SMILES |
CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)O |
SMILES canónico |
CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


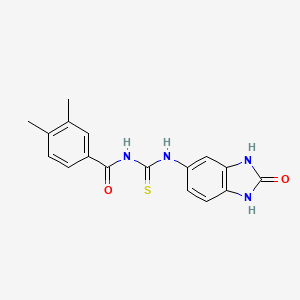
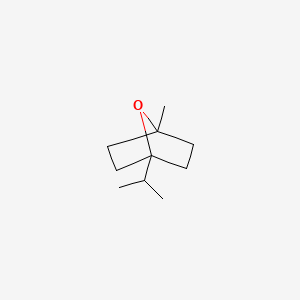

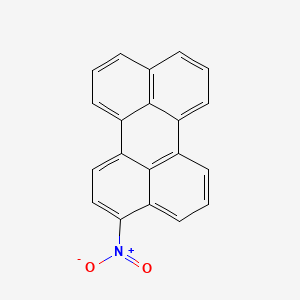
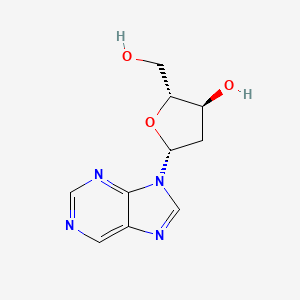
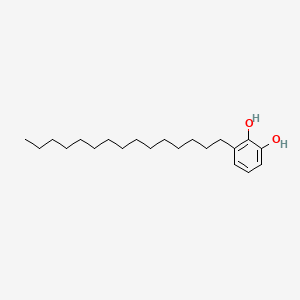

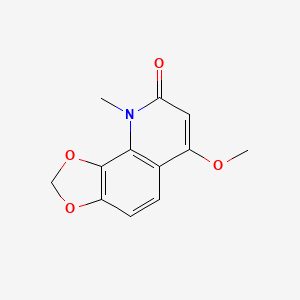
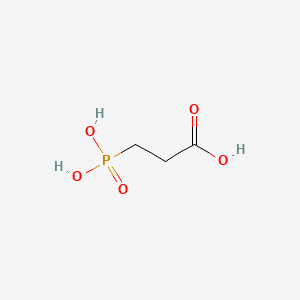
![2-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1204216.png)

![2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1204219.png)
